molecular formula C22H23NO3 B11613294 9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11613294
M. Wt: 349.4 g/mol
InChI Key: SNPFHKVLMSGVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a phenyl group substituted with a prop-2-en-1-yloxy moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common approach is the condensation of an appropriate acridine precursor with a phenyl derivative containing the prop-2-en-1-yloxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Acridine derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(prop-2-yn-1-yloxy)phenyl)methanone: A related compound with similar structural features and chemical properties.

    (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Another acridine derivative with potential biological activity.

Uniqueness

9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yloxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

9-(4-prop-2-enoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C22H23NO3/c1-2-13-26-15-11-9-14(10-12-15)20-21-16(5-3-7-18(21)24)23-17-6-4-8-19(25)22(17)20/h2,9-12,20,23H,1,3-8,13H2

InChI Key

SNPFHKVLMSGVCN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

Origin of Product

United States

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